

Corysamine Chloride vs. Coptisine: Comparative Pharmacological Profiling[1]

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Compound of Interest

Compound Name: CORYSAMINE CHLORIDE(RG)

CAS No.: 11028-77-6

Cat. No.: B1181682

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Executive Summary: The "Methyl" Advantage?

Verdict: Coptisine is the established industry standard for acetylcholinesterase (AChE) inhibition and anti-inflammatory research within the protoberberine class. However, Corysamine (13-methylcoptisine) represents a higher-lipophilicity analogue with superior theoretical blood-brain barrier (BBB) permeability.[1]

While Coptisine exhibits potent IC50 values (0.8–5 μM) against AChE, its quaternary ammonium nature limits oral bioavailability.[1] Corysamine shares the core pharmacophore but introduces a C-13 methyl group, modulating its steric fit within enzymatic pockets and enhancing lipophilicity—a critical factor for CNS drug development.[1]

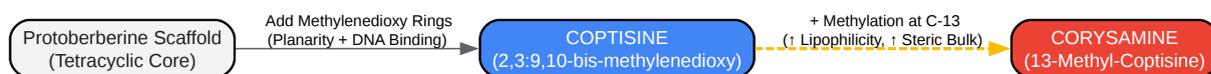
Part 1: Chemical Architecture & Physicochemical Properties

Both compounds are quaternary protoberberine alkaloids.[1] The defining structural difference is the methylation at the C-13 position in Corysamine.[1]

Feature	Coptisine Chloride	Corysamine Chloride	Implication
CAS Registry	6020-18-4	30243-28-8	Distinct chemical entities.[1]
Formula			Corysamine has +1 Methyl group ().[1]
MW	355.77 g/mol	369.80 g/mol	Slight increase in mass for Corysamine. [1]
Core Structure	2,3:9,10-bis(methylenedioxy)	13-Methyl-2,3:9,10-bis(methylenedioxy)	Both possess planar rigidity for DNA intercalation.[1]
Lipophilicity	Moderate	High	The C-13 methyl group increases logP, favoring membrane permeation.[1]
Primary Source	Coptis chinensis (Huanglian)	Corydalis yanhusuo	Source dictates extraction purity and cost.[1]

Structural Visualization

The following diagram illustrates the structural relationship and the critical methylation site.



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Caption: Structural evolution from the Protoberberine core.[1] The C-13 methylation (dashed yellow line) distinguishes Corysamine from Coptisine.[1]

Part 2: Neuropharmacology (AChE Inhibition)

The primary comparative application for these alkaloids is Alzheimer's Disease (AD) therapeutics, specifically the inhibition of Acetylcholinesterase (AChE).

Mechanism of Action: Dual-Site Binding

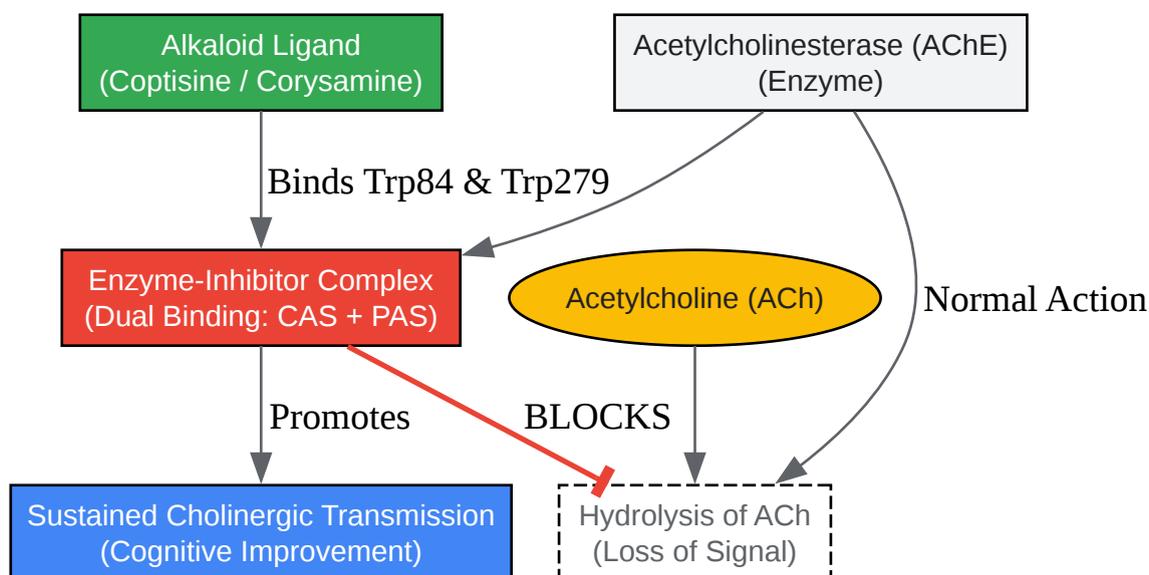
Both compounds act as reversible, non-competitive inhibitors.^[1]

- Catalytic Anionic Site (CAS): The quaternary nitrogen () binds via cation- interactions with Trp84.^[1]
- Peripheral Anionic Site (PAS): The planar isoquinoline rings stack against Trp279, blocking substrate entry and preventing AChE-induced Amyloid-aggregation.^[1]

Comparative Efficacy Data

Metric	Coptisine	Corysamine	Analysis
AChE IC50	0.8 – 5.0 μ M	~2.0 – 10.0 μ M	Coptisine is generally slightly more potent in vitro due to less steric hindrance at the binding site. ^[1]
Selectivity (AChE vs BChE)	High Selectivity for AChE	Moderate Selectivity	The C-13 methyl in Corysamine can clash with the narrower gorge of AChE, slightly reducing affinity compared to Coptisine, but potentially increasing BChE affinity.
BBB Permeability	Low to Moderate	High	Critical: Corysamine's methyl group facilitates passive transport across the BBB, potentially resulting in higher in vivo CNS concentrations despite lower in vitro potency.

Pathway Diagram: Cholinergic Neuroprotection



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Caption: Dual-site inhibition mechanism. Ligands bind both catalytic (CAS) and peripheral (PAS) sites, preventing ACh hydrolysis.

Part 3: Anti-inflammatory & Metabolic Profiling

Beyond neuroprotection, both alkaloids exhibit strong anti-inflammatory activity via the NF-

B pathway.[1]

- Coptisine: Extensively validated to inhibit NO production and iNOS expression in LPS-stimulated macrophages.[1] It blocks the degradation of I

B

, preventing NF-

B nuclear translocation.[1]

- Corysamine: Exhibits similar activity but is less characterized in literature.[1] Its higher lipophilicity suggests it may have superior cellular uptake in non-phagocytic cells.[1]

Comparative Cytotoxicity (Oncology)

Both compounds act as DNA Intercalators due to their planar structure.[1]

- Mechanism: They insert between base pairs, inhibiting Topoisomerase II and causing cell cycle arrest (typically G1 or G2/M phase).[1]
- Toxicity Warning: Coptisine has shown potential hepatotoxicity at high doses.[1] Corysamine, being a close analogue, should be handled with similar safety precautions (Class 6.1 Toxic). [1]

Part 4: Pharmacokinetics (The Critical Differentiator)

This is the deciding factor for drug development.[1]

- Absorption: Quaternary alkaloids (like Coptisine) generally suffer from poor intestinal absorption (Bioavailability < 10%).[1]
- Metabolism: Coptisine is rapidly metabolized by the liver (demethylation).[1]
- The Corysamine Edge: The C-13 Methyl group in Corysamine:
 - Increases lipophilicity (LogP).[1]
 - Provides steric hindrance that may slow down metabolic degradation by specific CYP enzymes compared to the exposed backbone of Coptisine.[1]
 - Result: Corysamine is a superior candidate for scaffold optimization if CNS penetration is the priority.[1]

Part 5: Experimental Protocols

Modified Ellman's Assay (AChE Inhibition)

Purpose: To determine the IC50 of Coptisine/Corysamine against AChE.[1]

Reagents:

- Phosphate Buffer (0.1 M, pH 8.0).[1]
- DTNB (Ellman's Reagent, 10 mM).[1]
- ATCI (Acetylthiocholine iodide, substrate, 15 mM).[1]

- Enzyme: Electric eel AChE (Sigma).[1]

Protocol:

- Preparation: Dissolve test compounds in DMSO (Final concentration < 0.1%). Prepare serial dilutions (0.01 – 100 μ M).
- Incubation: In a 96-well plate, add:
 - 140 μ L Phosphate Buffer.[1]
 - 20 μ L Enzyme solution (0.2 U/mL).[1]
 - 20 μ L Test Compound.[1]
 - Incubate at 25°C for 15 minutes.
- Reaction: Add 10 μ L DTNB and 10 μ L ATCl.
- Measurement: Monitor absorbance at 412 nm immediately for 5 minutes (kinetic mode) or at an endpoint.
- Calculation: % Inhibition =
.[1] Plot Log[Concentration] vs. % Inhibition to determine IC50.[1]

Cell Viability & NO Inhibition (Anti-inflammatory)

Purpose: To assess anti-inflammatory potency in RAW 264.7 cells.

Protocol:

- Seeding: Seed RAW 264.7 cells (
 cells/well) in 96-well plates. Incubate 24h.
- Treatment: Pre-treat with Coptisine/Corysamine (0.1 – 10 μ M) for 1h.
- Stimulation: Add LPS (1 μ g/mL) and incubate for 24h.

- NO Assay: Mix 100 μ L supernatant with 100 μ L Griess Reagent. Incubate 10 min. Measure at 540 nm.[1]
- Viability Check: Perform MTT assay on the remaining cells to ensure decreased NO is not due to cytotoxicity.

References

- Synergistic Inhibition of Acetylcholinesterase by Alkaloids.Molecules. (2019).[1][2] Investigates Coptisine and Berberine interactions with AChE.[1][2][3]
- Pharmacokinetics and Brain Distribution of Coptisine.Biol. Pharm. Bull. (2015).[1][4] Details the BBB permeability and metabolic fate of Coptisine.
- Coptisine from Coptis chinensis inhibits production of inflammatory mediators.Eur. J. Pharmacol.[1] (2006).[1][5] Establishes the NF-kB inhibition mechanism.[1]
- Antitumor Alkaloids in Tibetan Corydalis.Molecules. (2022).[1] Discusses Corysamine and related alkaloids in cancer and cytotoxicity.
- Acetylcholinesterase Inhibitory Compounds from Corydalis.Nat. Prod. Commun. (2011).[1][3] [6] Provides comparative data for Corydalis alkaloids including 13-methyl derivatives.

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Sources

- 1. [Corysamine | C₂₀H₁₆NO₄⁺ | CID 147329 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 2. [Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- 3. [researchgate.net \[researchgate.net\]](#)
- 4. [florajournal.com \[florajournal.com\]](#)

- [5. The Traditional Uses, Phytochemistry, Pharmacokinetics, Pharmacology, Toxicity, and Applications of Corydalis saxicola Bunting: A Review - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. Pharmacokinetics and pharmacodynamics of d-chlorpheniramine following intravenous and oral administration in healthy Thoroughbred horses - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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